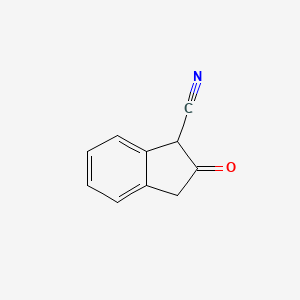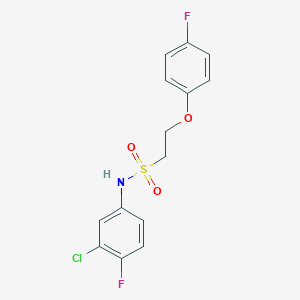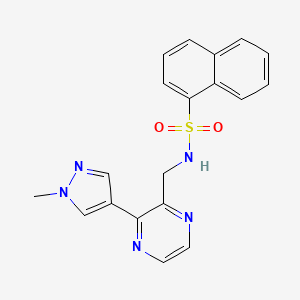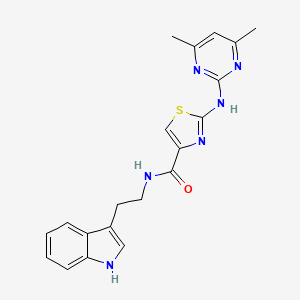
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is 1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 . This indicates that the molecule contains 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile are not available, it has been used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .Physical And Chemical Properties Analysis
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a powder at room temperature . It has a melting point of 172-175°C .Aplicaciones Científicas De Investigación
Synthesis of Substituted Compounds
“2-oxo-2,3-dihydro-1H-indene-1-carbonitrile” is used in the synthesis of substituted 2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles . This three-step procedure starts from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
Anticonvulsant Activity
This compound is a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives act as AMPA antagonists, which are used in the treatment of certain neurological disorders .
Biological Potential of Indole Derivatives
Indole derivatives, including “2-oxo-2,3-dihydro-1H-indene-1-carbonitrile”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives, such as “2-oxo-2,3-dihydro-1H-indene-1-carbonitrile”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole have been investigated for their in vitro antitubercular activity . These compounds were tested against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
Anticancer Activity
Indole derivatives, including “2-oxo-2,3-dihydro-1H-indene-1-carbonitrile”, have shown potential as anticancer agents . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system (CNS). They play a key role in neural plasticity, which is a fundamental mechanism for learning and memory.
Mode of Action
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile acts as an AMPA antagonist . This means it binds to AMPA receptors and inhibits their action. By doing so, it can modulate the excitatory neurotransmission in the brain, which can lead to various effects on the nervous system.
Result of Action
As an AMPA antagonist, 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile could potentially have anticonvulsant activity . By inhibiting the action of AMPA receptors, it could help to reduce excessive neural excitation, which is a characteristic feature of seizure disorders.
Propiedades
IUPAC Name |
2-oxo-1,3-dihydroindene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOJTSJVRBTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902646 |
Source


|
| Record name | NoName_3186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)
![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)

![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)